molecular formula C13H15N3OS B1331879 4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 669709-47-1

4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B1331879
CAS No.: 669709-47-1
M. Wt: 261.34 g/mol
InChI Key: KHPSHDLGIFLKSX-UHFFFAOYSA-N
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Description

4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C13H15N3OS. It is a member of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol typically involves the reaction of allyl isothiocyanate with 4-methylphenoxyacetic acid hydrazide under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the triazole ring .

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimization for yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • 4-allyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
  • 4-allyl-5-phenoxymethyl-4H-1,2,4-triazole-3-thiol
  • 5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Uniqueness

4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[(4-methylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-3-8-16-12(14-15-13(16)18)9-17-11-6-4-10(2)5-7-11/h3-7H,1,8-9H2,2H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPSHDLGIFLKSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NNC(=S)N2CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359279
Record name 4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669709-47-1
Record name 4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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